Product packaging for 10Z,12Z-Hexadecadienal(Cat. No.:)

10Z,12Z-Hexadecadienal

Cat. No.: B11751969
M. Wt: 236.39 g/mol
InChI Key: OSFASEAZCNYZBW-RZSVFLSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10Z,12Z-Hexadecadienal is a volatile, straight-chain aldehyde classified as a semiochemical, specifically a pheromone, used in chemical communication by insects . With a molecular formula of C16H28O and a molecular weight of 236.39 g/mol, its structure features two cis-configured double bonds at the 10 and 12 positions, which is critical for its biological activity . This compound is a key component in the sex pheromone blends of numerous moth species (Lepidoptera), where it functions to attract mates over long distances . The specific isomeric composition, including the 10Z,12Z configuration, ensures species-specific attraction, playing a vital role in reproductive isolation and ecology . Researchers utilize this compound in integrated pest management (IPM) strategies, either for monitoring pest populations through trapping or in mating disruption techniques to suppress insect reproduction . Its primary value lies in the study of insect olfaction, chemical ecology, and the development of species-specific, eco-friendly pest control methods. This product is For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O B11751969 10Z,12Z-Hexadecadienal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(10Z,12Z)-hexadeca-10,12-dienal

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4-,7-6-

InChI Key

OSFASEAZCNYZBW-RZSVFLSASA-N

Isomeric SMILES

CCC/C=C\C=C/CCCCCCCCC=O

Canonical SMILES

CCCC=CC=CCCCCCCCCC=O

Origin of Product

United States

Biosynthesis of Hexadecadienal Pheromones

Precursor Utilization in Pheromone Glands

The biosynthesis initiates with common C16 or C18 saturated fatty acids. researchgate.netoup.com Research, particularly on the closely related (7Z,10Z)-7,10-hexadecadienal in the moth Chilecomadia valdiviana, has provided significant insights into the precursor molecules utilized in these pathways. jst.go.jpfrontiersin.orgnih.gov

Linoleic acid, a polyunsaturated C18 fatty acid, serves as a direct precursor in the biosynthesis of some hexadecadienal pheromones. nih.govnih.gov Isotope-labeling studies have demonstrated that linoleic acid, which can be sourced from the diet, undergoes a controlled chain-shortening process. researchgate.netnih.gov This occurs via one cycle of β-oxidation, which removes two carbons from the carboxylic end of the fatty acid, converting the C18 linoleic acid into a C16 dienoic acid intermediate, (7Z,10Z)-7,10-hexadecadienoate. nih.govnih.gov Following this chain shortening, a functional group transformation reduces the fatty acyl precursor to the final aldehyde pheromone. nih.govnih.gov This pathway highlights the modification of a dietary compound to create a specific signaling molecule.

In addition to utilizing dietary precursors, some insects can synthesize hexadecadienal pheromones de novo from saturated fatty acids, with stearic acid (a C18 saturated fatty acid) being a key starting intermediate. nih.govjst.go.jp Isotopic labeling experiments have confirmed that the deuterium (B1214612) label from D3-stearic acid is incorporated into the final pheromone product. researchgate.netjst.go.jp The proposed pathway involves several steps:

Δ9 Desaturation: Stearic acid is first desaturated to produce oleic acid. plos.org

Δ12 Desaturation: Oleic acid is then further desaturated by a Δ12 desaturase to form linoleic acid. plos.org

Chain Shortening and Transformation: Once linoleic acid is formed, it enters the same pathway described above, involving β-oxidation and subsequent functional group modifications to yield the C16 aldehyde pheromone. nih.govplos.org

This de novo synthesis capability ensures the moth can produce its pheromone even when dietary linoleic acid is scarce, underscoring the robustness of the biosynthetic machinery. plos.org

Table 1: Precursor Utilization in Hexadecadienal Biosynthesis

Precursor Intermediate(s) Key Processes Final Product (Example)
Linoleic Acid (C18:2) (7Z,10Z)-7,10-Hexadecadienoate (C16:2) β-Oxidation, Functional Group Transformation (7Z,10Z)-7,10-Hexadecadienal
Stearic Acid (C18:0) Oleic Acid, Linoleic Acid Desaturation, β-Oxidation, Functional Group Transformation (7Z,10Z)-7,10-Hexadecadienal

Enzymatic Pathways in Pheromone Production

The conversion of fatty acid precursors into the final aldehyde pheromone is orchestrated by a specific suite of enzymes. These enzymes catalyze the critical steps of reduction, oxidation, desaturation, and chain shortening with high specificity.

A crucial step in the biosynthesis of most Type I lepidopteran pheromones is the reduction of the fatty acyl-CoA precursor to a fatty alcohol. pnas.orgnih.gov This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). plos.orgpnas.org These enzymes are typically membrane-associated and utilize NADPH as a cofactor to perform a four-electron reduction of the acyl-CoA thioester. nih.gov The reduction proceeds in two steps, first forming a fatty aldehyde intermediate which is then immediately reduced to the corresponding primary fatty alcohol without being released from the enzyme. nih.govbbk.ac.uk The substrate specificity of these FARs is a key determinant in the final composition of the pheromone blend, as different FARs show preferences for fatty acyl chains of specific lengths and saturation patterns. plos.orgpnas.org

The final step in the biosynthesis of aldehyde pheromones is the conversion of the fatty alcohol intermediate into the terminal aldehyde. plos.orgnih.gov While the outline refers to aldehyde oxidase systems, the scientific literature indicates this terminal oxidation is primarily catalyzed by a distinct class of enzymes, often referred to as fatty alcohol oxidases (FAOs) or alcohol dehydrogenases. researchgate.netpnas.orgfrontiersin.org Alcohol oxidases catalyze the oxidation of primary fatty alcohols to their corresponding aldehydes in the presence of O2. researchgate.netnih.gov These enzymes have been identified in the pheromone glands of numerous moth species and are considered essential for the production of aldehyde pheromones. researchgate.netbac-lac.gc.ca In contrast, aldehyde oxidases (AOXs) are more commonly implicated in the degradation of pheromone signals by converting aldehydes into carboxylic acids, which helps in clearing the signal from receptors. nih.govfrontiersin.org Therefore, the generation of the final (10Z,12Z)-Hexadecadienal product relies on the action of a fatty alcohol oxidase or a similar dehydrogenase on the corresponding (10Z,12Z)-hexadecadien-1-ol precursor.

The structural diversity of pheromones is largely generated by desaturation and chain-shortening mechanisms that modify the initial saturated fatty acid precursors. researchgate.netnih.gov

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations and with specific geometries (Z or E) along the fatty acid chain. For instance, the conversion of stearic acid to linoleic acid involves the sequential action of a Δ9-desaturase and a Δ12-desaturase. plos.org Further modifications by other desaturases, such as a Δ11-desaturase, are critical for creating the specific double bond patterns found in the final pheromone molecules. nih.govpnas.org

Chain Shortening: The adjustment of carbon chain length is typically achieved through limited rounds of β-oxidation. nih.govoup.com This process systematically removes two-carbon units (as acetyl-CoA) from the carboxyl end of the fatty acyl-CoA molecule. nih.gov In the biosynthesis of C16 pheromones from C18 precursors like linoleic or stearic acid, a single cycle of β-oxidation is employed to achieve the correct chain length. nih.govnih.gov

Table 2: Key Enzymatic Steps in Hexadecadienal Biosynthesis

Enzymatic Step Enzyme Class Substrate Product
Desaturation Fatty Acyl-CoA Desaturases (e.g., Δ9, Δ12) Saturated/Monounsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA
Chain Shortening β-Oxidation Enzymes C18 Fatty Acyl-CoA C16 Fatty Acyl-CoA
Alcohol Formation Fatty Acyl-CoA Reductase (FAR) C16 Dienoyl-CoA C16 Dienol (Fatty Alcohol)
Aldehyde Generation Fatty Alcohol Oxidase (FAO) / Dehydrogenase C16 Dienol (Fatty Alcohol) C16 Dienal (Aldehyde)

Comparative Biosynthetic Systems in Lepidoptera

The biosynthesis of moth sex pheromones, including conjugated dienals like 10Z,12Z-Hexadecadienal, is a highly specialized process derived from fatty acid metabolism. bohrium.com In Lepidoptera, these biosynthetic systems are broadly categorized into two main routes, known as Type I and Type II, which are distinguished by their precursors, enzymatic processes, and sites of synthesis. researchgate.netsciopen.com

Distinctions Between Type I and Type II Pheromone Biosynthetic Routes

The classification of lepidopteran sex pheromones into Type I and Type II is based on fundamental differences in their biochemical origins and resulting chemical structures. researchgate.net Type I pheromones represent the most common group, accounting for approximately 75% of all identified moth pheromones, while Type II pheromones comprise about 15%. mdpi.comresearchgate.net

Type I Biosynthesis: This pathway involves the de novo synthesis of pheromones from acetyl-CoA within the pheromone gland itself. sciopen.comresearchgate.netmdpi.com The process starts with common saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18). semanticscholar.org These precursors then undergo a series of modifications orchestrated by a suite of specialized enzymes, including desaturases, chain-shortening enzymes (through limited β-oxidation), fatty acyl reductases (FARs), and in some cases, oxidases or acetyltransferases. semanticscholar.orgnih.govpnas.org The final products are typically C10–C18 straight-chain compounds with a terminal functional group, such as an aldehyde, alcohol, or acetate (B1210297) ester. researchgate.netmdpi.com

Type II Biosynthesis: In contrast, the Type II pathway utilizes polyunsaturated fatty acids obtained from the moth's diet, primarily linoleic acid and linolenic acid. sciopen.complos.orgnih.gov The core biosynthetic activities, such as chain elongation and reductive decarboxylation, occur not in the pheromone gland but in specialized abdominal cells called oenocytes. mdpi.complos.org The resulting polyunsaturated hydrocarbons are then transported, often via lipophorin, to the pheromone gland. sciopen.comsakura.ne.jp Here, they may be released directly or undergo a final modification step, such as epoxidation, before release. sciopen.complos.org The characteristic end-products are C17–C25 polyunsaturated hydrocarbons and their corresponding epoxy derivatives. researchgate.netsakura.ne.jp

Table 1: Key Distinctions Between Type I and Type II Pheromone Biosynthesis
CharacteristicType I PathwayType II Pathway
Primary PrecursorsSaturated fatty acids (e.g., Palmitic Acid, Stearic Acid) synthesized de novo. semanticscholar.orgDietary polyunsaturated fatty acids (e.g., Linoleic Acid, Linolenic Acid). nih.gov
Primary Site of SynthesisPheromone Gland. sciopen.comresearchgate.netOenocytes (abdominal cells). mdpi.complos.org
Core Biochemical ProcessesDesaturation, chain-shortening/elongation, reduction to alcohol, oxidation/acetylation. semanticscholar.orgnih.govChain elongation, reductive decarboxylation, epoxidation. plos.orgnih.gov
Final Chemical CompoundsC10–C18 unsaturated alcohols, aldehydes, acetates. researchgate.netmdpi.comC17–C25 polyunsaturated hydrocarbons and their epoxides. researchgate.netsakura.ne.jp
Prevalence~75% of known moth pheromones. mdpi.comresearchgate.net~15% of known moth pheromones. researchgate.netmdpi.com

Integration of Dietary and De Novo Fatty Acid Synthesis in Pheromone Precursors

While the Type I and Type II classifications provide a clear framework, some species exhibit a fascinating integration of both dietary and de novo fatty acid synthesis, blurring the distinct boundaries of these pathways. plos.org This indicates that the biosynthetic machinery for pheromone production can be more flexible and complex than a simple binary classification would suggest.

A significant example of this integration is the biosynthesis of (7Z,10Z)-7,10-hexadecadienal in the moth Chilecomadia valdiviana. plos.orgnih.gov This compound, structurally a Type I pheromone (a C16 aldehyde), demonstrates biosynthetic attributes of both pathways. semanticscholar.orgplos.org Research using isotope-labeled precursors has provided critical insights:

When labeled D11-linoleic acid (a classic Type II precursor) was applied to the pheromone gland, the label was incorporated into the final (7Z,10Z)-7,10-hexadecadienal. This demonstrated that the pheromone could be synthesized by modifying a dietary precursor through chain-shortening. However, this modification occurred within the pheromone gland, a characteristic of the Type I pathway. semanticscholar.orgplos.org

Furthermore, when labeled D3-stearic acid (a classic Type I precursor) was applied, its label was also found in the final pheromone compound. semanticscholar.orgplos.org This confirmed that C. valdiviana can synthesize the pheromone entirely de novo, a hallmark of Type I biosynthesis. semanticscholar.orgplos.org

This evidence from C. valdiviana shows that the moth can draw upon both dietary linoleic acid and endogenously synthesized stearic acid to produce its pheromone. plos.org The ability to utilize different precursor pools—whether from larval feeding (dietary) or adult metabolism (de novo)—highlights a sophisticated and adaptable biosynthetic system. biologists.com Adult nutrition, such as sugar feeding, can directly supply the acetyl-CoA needed for de novo synthesis, linking adult energy intake to pheromone production capacity. mdpi.combiologists.com In some moths, like Chloridea virescens, the majority of the pheromone is produced via a rapid de novo route, while a smaller portion is derived from mobilizing pre-synthesized and stored fatty acid pools. researchgate.net

Table 2: Integration of Fatty Acid Sources in Pheromone Biosynthesis
Precursor OriginAssociated PathwayExample Precursor MoleculeIntegration Evidence
De Novo Synthesis Type IStearic Acid, Palmitic AcidLabel from D3-stearic acid is incorporated into (7Z,10Z)-7,10-hexadecadienal in C. valdiviana. semanticscholar.orgplos.org
Dietary Intake Type IILinoleic Acid, Linolenic AcidLabel from D11-linoleic acid is incorporated into (7Z,10Z)-7,10-hexadecadienal via chain-shortening in the pheromone gland. semanticscholar.orgplos.org
Adult-Acquired Nutrients Type I (De Novo)Acetyl-CoA from carbohydratesSugar feeding in adult moths increases the supply of acetyl-CoA for pheromone synthesis. mdpi.com
Stored Reserves Type I (Indirect)Stored fatty acyls (e.g., 16:Acyl)A portion of pheromone in C. virescens is produced by mobilizing pre-synthesized fatty acids. biologists.comresearchgate.net

Biological Activity and Olfactory Receptor Interactions

Role of (10Z,12Z)-Hexadecadienal and its Isomers as Pheromone Components

The specificity of insect chemical communication is remarkable, with even subtle differences in the chemical structure or isomeric ratio of pheromone components leading to a lack of response or even repulsion. (10Z,12Z)-Hexadecadienal and its geometric isomers are key components in the pheromone blends of several moth species.

For instance, in the nine-spotted diurnal moth (Amata fortunei), the female sex pheromone is a blend of (10Z,12E)-, (10E,12Z)-, and (10Z,12Z)-hexadecadienyl acetates in a specific ratio. researchgate.net While not an aldehyde, this highlights the importance of the hexadecadienyl backbone and its isomers in moth pheromones. The silkworm moth, Bombyx mori, utilizes a two-component pheromone system consisting of bombykol (B110295) ((10E,12Z)-hexadecadien-1-ol) and bombykal (B13413) ((10E,12Z)-hexadecadienal). frontiersin.orgnih.gov Although bombykol is the primary attractant, bombykal, the aldehyde analogue, is also present and detected by the male's olfactory system. frontiersin.orgcapes.gov.br

In some hawk moths, (10E,12Z)-hexadecadienal, also known as bombykal, and its analogues are common sex pheromone components. researchgate.net However, the addition of other isomers can have a significant impact on male attraction. In one species, while (10E,12Z)-10,12-hexadecadienal alone attracted males, the addition of the (10E,12E)-isomer significantly reduced attractiveness, demonstrating the high degree of specificity. researchgate.net The stereochemistry of the conjugated diene system is critical for biological activity. Studies on the silkworm moth's pheromone receptor have shown a robust response to the natural (10E,12Z)-isomer of bombykol, with very low or no response to the (10Z,12E)-, (10Z,12Z)-, and (10E,12E)-isomers. nih.govplos.orgplos.orgscispace.com This high level of selectivity is mediated at the receptor level. nih.govplos.orgplos.orgscispace.com

The table below summarizes the role of (10Z,12Z)-Hexadecadienal and its isomers in the pheromone blends of different insect species.

Insect SpeciesPheromone Component(s)Role of (10Z,12Z)-Hexadecadienal or its Isomer
Bombyx mori (Silkworm moth)Bombykol ((10E,12Z)-hexadecadien-1-ol) and Bombykal ((10E,12Z)-hexadecadienal)Bombykal is a secondary component that can act as an antagonist to bombykol. frontiersin.orgbbk.ac.uk
Amata fortunei (Nine-spotted diurnal moth)(10Z,12E)-, (10E,12Z)-, and (10Z,12Z)-hexadecadienyl acetatesThe (10Z,12Z)-isomer is the major component of the pheromone blend. researchgate.net
Various Hawk Moth Species(10E,12Z)-hexadecadienal (bombykal) and its analoguesA common sex pheromone component. researchgate.net
Deilephila elpenor (Elephant hawk-moth)(E)-11-hexadecenal and (10E,12E)-10,12-hexadecadienalThe (10Z,12Z)-isomer was tested but not identified as a natural component. lt-wasserthal.deresearchgate.net

The behavioral response of male insects to female pheromones is a complex process that often involves a sequence of actions, from initial activation and upwind flight to landing and courtship. The specific components of the pheromone blend trigger these distinct behaviors.

In Bombyx mori, bombykol alone is sufficient to elicit the full range of sexual behaviors in males. frontiersin.org Bombykal, on the other hand, can act as an antagonist, suppressing the male's response to bombykol. frontiersin.orgbbk.ac.uk This suggests a finely tuned system where the ratio of these two components can modulate male behavior.

In field experiments with a hawk moth species, traps baited with synthetic (10E,12Z)-10,12-hexadecadienal successfully attracted male moths. researchgate.net However, the addition of the (10E,12E)-isomer significantly reduced the number of males captured, indicating a behavioral antagonism. researchgate.net This inhibitory effect of a closely related isomer underscores the precision of the insect's olfactory system in ensuring species-specific mating.

The table below details the observed behavioral responses to (10Z,12Z)-Hexadecadienal and its isomers.

Insect SpeciesPheromone Component(s)Observed Behavioral Response
Bombyx moriBombykal ((10E,12Z)-hexadecadienal)Antagonistic to the primary attractant, bombykol. frontiersin.orgbbk.ac.uk
Hawk Moth Species(10E,12Z)-10,12-hexadecadienalAttraction of males. researchgate.net
Hawk Moth Species(10E,12Z)-10,12-hexadecadienal + (10E,12E)-isomerReduced attraction of males. researchgate.net
Amata fortuneiSynthetic blend of (10Z,12E)-, (10E,12Z)-, and (10Z,12Z)-hexadecadienyl acetatesElicited orientation and contact behavior in males. researchgate.net

Mechanisms of Olfactory Perception

The detection of pheromones like (10Z,12Z)-Hexadecadienal occurs in specialized sensory hairs called sensilla, which are located on the insect's antennae. nih.gov Within these sensilla, olfactory sensory neurons (OSNs) express odorant receptors that bind to specific pheromone molecules. nih.gov The binding of a pheromone molecule to its receptor triggers a nerve impulse, which is then processed by the insect's brain, leading to a behavioral response. nih.gov

In studies on the elephant hawk-moth (Deilephila elpenor), EAG recordings showed that male antennae responded to various isomers of 10,12-hexadecadienal. lt-wasserthal.deresearchgate.net The highest response was elicited by the (10E,12E)-isomer, which was identified as a component of the female's pheromone. lt-wasserthal.deresearchgate.net The (10E,12Z)- and (10Z,12E)-isomers also elicited responses, although to a lesser extent, while the (10Z,12Z)-isomer produced a weaker response. lt-wasserthal.de This demonstrates that while the antenna can detect multiple isomers, it is most sensitive to the naturally produced pheromone component.

Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful tool that allows for the identification of biologically active compounds in a complex mixture. In the analysis of pheromone gland extracts from Amata fortunei, GC-EAD revealed three components that elicited a response from the male antenna, which were subsequently identified as the (10Z,12E)-, (10E,12Z)-, and (10Z,12Z)-isomers of hexadecadienyl acetate (B1210297). researchgate.net

Single-sensillum recording (SSR) is a more refined technique that allows researchers to record the activity of individual olfactory sensory neurons within a single sensillum. nih.gov This provides detailed information about the specificity of individual neurons to different pheromone components.

In the silkworm moth, SSR studies have shown that the long sensilla trichodea on the male antenna house two types of OSNs. mpg.de One type responds specifically to bombykol, while the other responds to bombykal. capes.gov.brmpg.de This cellular-level segregation of responses to the two pheromone components allows the male to distinguish between them and respond appropriately.

SSR analysis in the saturniid moth Antheraea pernyi revealed that different olfactory neurons within the same sensillum respond specifically to different components of the female's pheromone blend, which includes (6E,11Z)-6,11-hexadecadienal and (6E,11Z)-6,11-hexadecadienyl acetate. researchgate.net This demonstrates the principle of labeled-line coding, where different neurons are tuned to specific chemical signals.

Pheromone-Binding Protein (PBP) and Odorant Receptor (OR) Interactions

For a hydrophobic pheromone molecule like (10Z,12Z)-Hexadecadienal to reach the odorant receptors on the dendritic membrane of an OSN, it must first traverse the aqueous sensillar lymph that fills the sensillum. nih.gov This transport is facilitated by pheromone-binding proteins (PBPs), which are small, soluble proteins present at high concentrations in the sensillar lymph. nih.gov

PBPs are thought to solubilize the hydrophobic pheromone molecules and transport them to the odorant receptors. nih.gov In Bombyx mori, several PBPs have been identified. bbk.ac.uk Studies have shown that BmorPBP1 can bind to both bombykol and bombykal. bbk.ac.ukmpg.de Interestingly, another type of odorant-binding protein, a general odorant-binding protein (GOBP2), can discriminate between bombykol and bombykal, suggesting a role for these proteins in the initial filtering of chemical signals. bbk.ac.ukrcsb.org

Once the PBP-pheromone complex reaches the dendritic membrane, the pheromone is released and binds to a specific odorant receptor (OR). nih.gov In B. mori, the receptor BmorOR1, when co-expressed with the co-receptor Orco, responds to both bombykol and bombykal, although with a higher sensitivity to bombykol. plos.org This indicates that while the PBP may play a role in selectivity, the ultimate specificity of the response is determined by the OR. nih.govplos.orgplos.orgscispace.com

The interaction between the PBP and the OR is thought to be pH-dependent. The surface of the neuronal membrane is believed to be more acidic, which could induce a conformational change in the PBP, leading to the release of the pheromone molecule into the binding pocket of the OR. rcsb.org

Ligand Binding Dynamics and Structural Conformations

The initial step in pheromone detection involves the binding of the ligand to odorant-binding proteins (OBPs) within the sensillum lymph of the insect's antenna. rcsb.org These proteins are thought to solubilize and transport the hydrophobic pheromone molecules to the olfactory receptors (ORs) embedded in the dendritic membrane of olfactory neurons. rcsb.org

In Bombyx mori, several OBPs, including pheromone-binding proteins (PBPs) and general odorant-binding proteins (GOBPs), have been identified. rcsb.org Studies on BmorGOBP2, a general odorant-binding protein, have shown that it can discriminate between the alcohol pheromone bombykol ((10E,12Z)-hexadecadien-1-ol) and the aldehyde bombykal ((10E,12Z)-hexadecadienal), indicating that the nature of the functional group is critical for binding affinity. rcsb.orgbbk.ac.uk

X-ray crystallography has revealed that the conformation of the ligand within the binding pocket of an OBP can vary. For instance, when bombykol binds to BmorGOBP2, it adopts a different structural conformation than when it binds to the pheromone-binding protein BmorPBP1. rcsb.orgbbk.ac.uk While specific binding dynamics and structural conformation data for (10Z,12Z)-Hexadecadienal are not available, these findings underscore that the precise geometry and functional group of a pheromone molecule dictate its interaction and conformation within the binding pocket of transport proteins, which is the first step in olfactory signal transduction. The flexibility of the ligand's carbon chain is also considered important for fitting into the receptor's binding pocket. plos.org

Stereochemical Selectivity in Receptor Activation

Olfactory receptors exhibit a high degree of stereochemical selectivity, which is fundamental to species-specific chemical communication in insects. The receptor is the primary determinant of this specificity. plos.orgnih.gov

A detailed structure-activity relationship study was conducted using the Bombyx mori sex pheromone receptor, BmorOR1, co-expressed with its obligatory co-receptor, Orco, in Xenopus oocytes. plos.org This system allows for the direct measurement of receptor activation in response to various chemical stimuli. Researchers tested the four geometric isomers of hexadecadien-1-ol (B14476207) to determine the receptor's selectivity.

The results demonstrated that BmorOR1 responds most strongly to the naturally occurring pheromone, (10E,12Z)-hexadecadien-1-ol (bombykol). plos.orgnih.gov In contrast, the (10Z,12Z)-isomer of the alcohol elicited a very low response from the receptor complex. plos.orgnih.gov The (10Z,12E)-isomer also produced a very low response, while the (10E,12E)-isomer produced no response at all. plos.orgnih.gov These findings highlight the stringent requirement for the correct E/Z configuration of the double bonds for effective receptor activation. Although this study was performed on the alcohol form of the pheromone, it strongly suggests that the olfactory receptor for the corresponding aldehyde would also exhibit a high degree of stereochemical selectivity, with the (10Z,12Z) configuration being significantly less effective at activating the receptor than the (10E,12Z) configuration.

Table 1: Response of BmorOR1•BmorOrco to Geometric Isomers of Hexadecadien-1-ol Data sourced from studies on Xenopus oocytes expressing the BmorOR1•BmorOrco receptor complex, challenged with ligands at a concentration of 0.1 µM. plos.orgplos.org

CompoundStereochemistryReceptor Response
Bombykol(10E,12Z)High
Isomer 1(10Z,12Z)Very Low
Isomer 2(10Z,12E)Very Low
Isomer 3(10E,12E)No Response

Functional Roles of Specific Amino Acid Residues in Binding Pockets

The specific amino acid residues that form the binding pocket of an olfactory receptor are crucial for determining its ligand specificity. While the precise residues that interact with (10Z,12Z)-Hexadecadienal within its target receptor are not yet identified, studies on related ligand-protein interactions provide valuable models.

In the context of odorant-binding proteins, X-ray crystallography of BmorGOBP2 has identified specific residues involved in ligand binding. The interaction between the pheromone and this protein can involve hydrogen bonding to Arginine 110 (Arg110). rcsb.orgbbk.ac.uk This is different from the binding in BmorPBP1, where the key interaction for the alcohol group of bombykol is with Serine 56 (Ser56). rcsb.orgbbk.ac.uk This demonstrates that different binding proteins utilize distinct residues to stabilize the ligand.

For the olfactory receptors themselves, which are G protein-coupled receptors, the ligand binding pocket is predicted to be located within the transmembrane (TM) domains. plos.org Computational modeling and mutagenesis studies on various olfactory receptors suggest that residues in TM domains 3, 4, 5, 6, and 7 are typically involved in forming the binding site and interacting with the odorant molecule. plos.org The precise combination of these residues and their spatial arrangement creates a pocket that is exquisitely tuned to the size, shape, and chemical properties of its specific ligand, explaining the high degree of selectivity observed.

Advanced Analytical Methodologies for Compound Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of (10Z,12Z)-Hexadecadienal. Techniques such as mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provide complementary information regarding the compound's mass, connectivity, and functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile compounds like (10Z,12Z)-Hexadecadienal. In GC-MS, the gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase, and the mass spectrometer generates a mass spectrum for each component, providing information about its molecular weight and structure.

When a molecule passes through the ionization chamber of a mass spectrometer, it is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M+) chemguide.co.uk. This molecular ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals chemguide.co.ukyoutube.com. The pattern of these fragments is predictable and characteristic of the original molecule's structure.

For conjugated hexadecadienals, the fragmentation pattern provides clues to the position of the double bonds. Research on various isomers of hexadecadienyl compounds has shown that the base peaks in their mass spectra are indicative of the diene system's location nih.gov. While many isomers, including 9,11- and 13,15-dienes, produce a universal base peak at a mass-to-charge ratio (m/z) of 67, this fragment is also prominent for 10,12-dienes nih.gov. The molecular ion peak (M+) for hexadecadienal (C₁₆H₂₈O) would be expected at m/z 236. Other significant fragments are formed by cleavage at various points along the alkyl chain.

While mass spectrometry is powerful for determining the carbon skeleton and the location of functional groups, distinguishing between geometric isomers (e.g., 10Z,12Z vs. 10E,12E) based on mass spectra alone can be challenging, as they often produce very similar fragmentation patterns nih.gov. However, the combination with gas chromatography is crucial, as different isomers will often have slightly different retention times, aiding in their identification when compared against authentic standards.

Table 1: Characteristic GC-MS Data for Positional Isomers of Hexadecadienals

Compound Position Characteristic Base Peak (m/z) Reference
4,6-Hexadecadienal 84 nih.gov
5,7-Hexadecadienal 80 nih.gov

This table illustrates how the position of the conjugated diene system influences the primary fragment ion observed in the mass spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise structure and stereochemistry of organic molecules, including the configuration of double bonds in (10Z,12Z)-Hexadecadienal thieme-connect.de. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Positional Analysis:

¹H NMR: The chemical shifts of specific protons are indicative of their position. The aldehydic proton (-CHO) of (10Z,12Z)-Hexadecadienal would appear far downfield (typically δ 9.5-10.0 ppm). The four olefinic protons on the conjugated double bonds (at C10, C11, C12, and C13) would resonate in the range of δ 5.0-6.5 ppm libretexts.org. The positions of these signals help confirm the location of the double bonds relative to the aldehyde group and the alkyl chain.

¹³C NMR: The carbon spectrum would show a distinct signal for the carbonyl carbon of the aldehyde group around δ 200 ppm. The sp²-hybridized carbons of the double bonds would appear in the olefinic region (δ 100-150 ppm) libretexts.org.

Double Bond Configuration: The key to confirming the Z (cis) configuration of the double bonds lies in the analysis of the proton-proton coupling constants (J-values) between the vinylic hydrogens libretexts.org. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons.

For a Z (cis) configuration, the coupling constant (³J) between adjacent vinylic protons is typically in the range of 6-15 Hz .

For an E (trans) configuration, the coupling constant (³J) is significantly larger, generally in the range of 11-18 Hz libretexts.org.

By measuring the coupling constants for the protons at H-10/H-11 and H-12/H-13, the Z,Z stereochemistry can be unambiguously confirmed. For (10Z,12Z)-Hexadecadienal, the observed coupling constants for these pairs of protons would be expected to fall within the typical range for cis-alkenes.

Table 2: Typical Proton NMR Coupling Constants for Alkene Stereoisomers

Coupling Type Configuration Typical Coupling Constant (J) Range (Hz)
Vinylic-Vinylic (³J) Z (cis) 6 - 15
Vinylic-Vinylic (³J) E (trans) 11 - 18

This data, derived from established NMR principles, is used to assign the stereochemistry of the double bonds in (10Z,12Z)-Hexadecadienal libretexts.org.

Gas Chromatography-Fourier Transform Infrared (GC-FT/IR) spectroscopy provides information about the functional groups present in a molecule. As components elute from the GC column, they pass through a light pipe where an infrared spectrum is continuously recorded. This technique is highly effective for confirming the presence of the key functional groups in (10Z,12Z)-Hexadecadienal.

The IR spectrum of (10Z,12Z)-Hexadecadienal is expected to show characteristic absorption bands:

Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the carbonyl group in a saturated aliphatic aldehyde masterorganicchemistry.com.

Aldehyde C-H Stretch: Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ , which are diagnostic for the C-H bond of an aldehyde group.

C=C Stretch: Absorptions for conjugated dienes appear in the 1600-1650 cm⁻¹ region.

=C-H Stretch: The stretching vibration for hydrogens attached to sp² carbons of the double bonds occurs just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹ ).

=C-H Bend (Out-of-plane): The out-of-plane bending vibrations are sensitive to the stereochemistry of the double bond. For a Z (cis) double bond, a broad, strong band is expected around 675-730 cm⁻¹ .

While FT/IR is excellent for confirming the presence of the aldehyde and the conjugated diene system, distinguishing between closely related stereoisomers can be subtle and often relies on a careful comparison of the fingerprint region (below 1500 cm⁻¹) with spectra from authenticated standards libretexts.org.

Table 3: Expected FT/IR Absorption Bands for (10Z,12Z)-Hexadecadienal

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
C-H (sp³) Stretch 2850-3000 Strong
=C-H (sp²) Stretch 3010-3040 Medium
C-H (Aldehyde) Stretch 2720 & 2820 Weak
C=O (Aldehyde) Stretch 1720-1740 Strong
C=C (Conjugated) Stretch 1600-1650 Medium-Variable

Chromatographic Separation and Derivatization Strategies

Chromatographic techniques are indispensable for isolating (10Z,12Z)-Hexadecadienal from natural extracts or synthetic reaction mixtures and for separating it from its various isomers.

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioassay technique used to identify which specific compounds in a complex volatile mixture are biologically active, for instance, which compounds function as pheromones. The method involves splitting the effluent from the GC column into two paths. One stream is directed to a conventional detector (like a Flame Ionization Detector, FID), while the other is passed over an isolated insect antenna.

When a compound that elicits an olfactory response in the insect elutes from the column and passes over the antenna, it causes a depolarization of the antennal neurons, which is recorded as an electrical signal (an electroantennogram, or EAG). By comparing the chromatogram from the FID with the electroantennogram, researchers can pinpoint the exact retention time of the biologically active compound.

In the context of identifying (10Z,12Z)-Hexadecadienal as a pheromone component, a natural gland extract would be injected into the GC-EAD system. A simultaneous peak on the FID trace and a deflection on the EAG trace at the retention time corresponding to that of a synthetic (10Z,12Z)-Hexadecadienal standard would provide strong evidence that this specific isomer is the active semiochemical.

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the separation of isomers, including the geometric (E/Z) isomers of (10Z,12Z)-Hexadecadienal, which can be challenging to resolve completely by GC nih.gov. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase walshmedicalmedia.com. The separation of geometric isomers is possible because they often have different shapes and polarities, leading to different interactions with the stationary phase mtc-usa.com.

Different types of HPLC columns can be employed for isomer separation:

Phenyl Columns: These columns offer selectivity for aromatic and unsaturated compounds and are well-suited for resolving positional isomers mtc-usa.com.

C8 or C18 (Reversed-Phase) Columns: While standard for many separations, these can also resolve isomers, sometimes with the addition of silver nitrate (B79036) to the mobile phase, which complexes reversibly with double bonds and enhances separation. C8 columns, with their shorter carbon chains, can offer spatial selectivity suitable for conformational isomers welch-us.com.

Specialty Columns: Columns with unique stationary phases, such as those with embedded amide groups or cholesterol-based phases (e.g., Cogent UDC-Cholesterol™), provide shape-based selectivity that can be particularly effective for separating geometric isomers like cis/trans pairs mtc-usa.comwelch-us.com.

Preparative HPLC can be used to isolate pure isomers from a synthetic mixture, which can then be used as standards for structural confirmation and biological assays nih.gov. The development of robust HPLC methods is crucial for the quality control of synthetic pheromone lures and for detailed studies of pheromone biosynthesis and perception helsinki.fi.

Dimethyl Disulfide (DMDS) Adduct Formation for Double Bond Localization

The precise localization of carbon-carbon double bonds is a crucial step in the structural elucidation of unsaturated compounds like 10Z,12Z-Hexadecadienal. A well-established chemical derivatization technique for this purpose is the formation of dimethyl disulfide (DMDS) adducts, followed by analysis using gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov This method provides diagnostic information that allows for the unambiguous assignment of double bond positions along the alkyl chain. nih.gov

The underlying principle of the method involves the reaction of DMDS with the double bonds in the presence of a catalyst, such as iodine. This reaction results in the addition of a methylthio group (-SCH₃) to each of the two carbon atoms that constituted the original double bond, forming a vicinal bis(methylthio) derivative. When this adduct is introduced into a mass spectrometer and subjected to electron ionization (EI), it undergoes a predictable fragmentation pattern. The most significant cleavage occurs at the carbon-carbon bond located between the two newly introduced methylthio groups. nsf.govnih.gov This fragmentation generates characteristic ions, and their mass-to-charge (m/z) ratios directly indicate the original position of the double bond.

However, the application of DMDS derivatization to polyunsaturated compounds, particularly those with conjugated double bond systems like this compound, can present challenges. The reaction can sometimes lead to the formation of complex mixtures of poly-adducts or cyclized products, which yield intricate mass spectra that are difficult to interpret. nih.govnsf.govresearchgate.netresearchgate.net Some studies note that for conjugated dienes, the resulting mass spectra from DMDS derivatives can be scarcely meaningful for unambiguous localization. researchgate.netresearchgate.net To overcome these issues, modified experimental procedures have been developed to favor the formation of mono-adducts, which simplifies subsequent spectral analysis. nih.govnsf.gov

For a conjugated diene such as this compound, the reaction would typically form a diadduct, with four methylthio groups added across the C10-C11 and C12-C13 bonds. The mass spectrum of this diadduct would be analyzed for a molecular ion (M⁺) and a series of fragment ions resulting from cleavages around the derivatized positions. researchgate.net

Illustrative Fragmentation Data

Original CompoundKey Fragmentation EventStructure of Diagnostic IonTheoretical m/z
10-Hexadecenal DMDS AdductCleavage between C10 and C11[CH₃(CH₂)₅CH(SCH₃)]⁺147
10-Hexadecenal DMDS AdductCleavage between C10 and C11[CHO(CH₂)₈CH(SCH₃)]⁺217
10-Hexadecenal DMDS AdductMolecular Ion [M]⁺C₁₈H₃₈OS₂334

This table is for illustrative purposes based on the established fragmentation patterns of DMDS adducts for mono-unsaturated aldehydes and does not represent experimental data for this compound.

In practice, the analysis of the complex fragmentation pattern of a conjugated dienal diadduct would require careful interpretation to confirm the C10 and C12 positions of the original double bonds. researchgate.net Despite the complexities, DMDS adduct formation remains a valuable tool in the analytical chemist's arsenal (B13267) for the structural characterization of unsaturated aldehydes.

Chemical Synthesis and Stereoselective Approaches

Stereospecific Synthesis of Hexadecadienal Isomers

Wittig Reaction for Controlled Double Bond Formation

The Wittig reaction is a powerful and widely used method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.org The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those where the carbon adjacent to the phosphorus is attached to alkyl groups, predominantly form (Z)-alkenes. organic-chemistry.org This selectivity is attributed to a kinetically controlled pathway involving a puckered four-membered oxaphosphetane intermediate that preferentially leads to the cis-alkene product. pitt.edu

To synthesize the (10Z,12Z)-diene system, a strategy involving two successive Wittig reactions can be employed. Alternatively, a single Wittig reaction between a C10 aldehyde and a C6 phosphonium ylide containing a pre-existing Z-double bond can construct the target molecule. The use of salt-free conditions and aprotic solvents typically enhances the selectivity for the Z-isomer. wikipedia.orgpitt.edu

Ylide TypeSubstituent (R) on YlideTypical Product Stereochemistry
Non-stabilizedAlkyl, Aryl(Z)-alkene (cis)
StabilizedEster, Ketone (electron-withdrawing)(E)-alkene (trans)

This interactive table summarizes the general stereochemical outcome of the Wittig reaction based on ylide stability.

A significant drawback of the Wittig reaction, particularly on a larger scale, is the production of triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which can complicate the purification of the final product. nih.gov

Sonogashira-Hagihara Coupling in Conjugated Dienal Synthesis

The Sonogashira-Hagihara coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst in the presence of an amine base. wikipedia.org

In the synthesis of conjugated dienals like (10Z,12Z)-Hexadecadienal, the Sonogashira coupling is used to create a conjugated enyne precursor. rsc.org For instance, a (Z)-vinyl halide can be coupled with a terminal alkyne. This strategy builds the carbon backbone while setting up one of the triple bonds that will be subsequently reduced to a Z-double bond. This method is valued for its mild reaction conditions and tolerance of various functional groups. researchgate.net The resulting enyne intermediate is then stereoselectively reduced to the target Z,Z-diene.

Brown's Hydroboration-Protonolysis for Stereoselective Olefinic Generation

Hydroboration, developed by H.C. Brown, involves the addition of a boron-hydrogen bond across a double or triple bond. For the synthesis of Z-alkenes, the hydroboration of an alkyne followed by protonolysis (cleavage by an acid) of the resulting vinylborane (B8500763) is a key strategy. The reaction proceeds via a syn-addition of the hydroborating agent to the alkyne, which establishes the cis-stereochemistry of the resulting vinylborane.

To generate a (Z,Z)-diene system, this methodology can be applied to a conjugated diyne precursor. The syn-hydroboration of both triple bonds, followed by protonolysis, yields the desired diene with two Z-configured double bonds. The choice of hydroborating agent can influence the reaction's selectivity and efficiency.

Catalytic Hydrogenation for Specific Isomer Production

Catalytic hydrogenation is a common method for the reduction of alkynes. To achieve the partial reduction of an alkyne to a cis-alkene, a "poisoned" catalyst is required to prevent over-reduction to the alkane. byjus.com The Lindlar catalyst is the most well-known heterogeneous catalyst for this transformation. wikipedia.orglscollege.ac.in It consists of palladium deposited on calcium carbonate (or barium sulfate) and treated with a catalytic poison, such as lead acetate (B1210297) or quinoline. chemistrytalk.org

This catalyst facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of a (Z)-alkene. byjus.comchemistrytalk.org For the synthesis of (10Z,12Z)-Hexadecadienal, a precursor containing a 10,12-diyne functionality can be hydrogenated in the presence of a Lindlar catalyst to stereoselectively form the two Z-double bonds in a single step. While effective, challenges with this method include the potential for catalyst deactivation and the toxicity of the lead components. nih.gov

Catalyst ComponentFunction
Palladium (Pd)Active metal for hydrogenation
Calcium Carbonate (CaCO₃)Support material, increases surface area
Lead Acetate / QuinolineCatalyst "poison" to deactivate the catalyst and prevent over-reduction to an alkane

This interactive table details the components of the Lindlar catalyst and their respective roles in the stereoselective hydrogenation of alkynes to cis-alkenes.

Methodological Innovations in Pheromone Synthesis

The demand for insect pheromones for pest management applications drives research into more efficient, cost-effective, and environmentally benign synthetic methods. Innovations focus on improving yields, reducing waste, and designing processes that are amenable to large-scale production.

Strategies for Multi-Gram Scale Preparation

Transitioning a pheromone synthesis from a laboratory benchtop to a multi-gram or even kilogram scale presents significant challenges. nih.gov Reactions that are successful on a small scale, such as those using stoichiometric reagents like the Wittig reaction, become less practical due to the large amounts of waste generated and potential purification difficulties. nih.gov

Modern strategies for large-scale synthesis prioritize catalytic methods, which use small amounts of a catalyst that can be recycled. For instance, iron-catalyzed cross-coupling reactions have been developed as a more sustainable and scalable alternative to other coupling methods. nih.gov These reactions can be performed with low catalyst loadings and often use less toxic and more economical reagents. The development of flow chemistry processes, where reagents are continuously mixed and reacted in a reactor, also offers significant advantages for scaling up production by providing better control over reaction parameters and improving safety and efficiency. researchgate.net The primary goals for multi-gram scale synthesis are to maximize process efficiency, minimize environmental impact, and ensure the economic viability of producing the pheromone for agricultural or commercial use. nih.gov

Challenges Associated with Conjugated Diene Systems and Labile Functional Groups

The synthesis of (10Z,12Z)-hexadecadienal is complicated by two primary chemical features: the conjugated (Z,Z)-diene system and the terminal aldehyde functional group. Both present unique hurdles that chemists must overcome to achieve a successful synthesis with high purity and yield.

Another major issue with conjugated dienes is their propensity for side reactions. Dienyl halides, often used as precursors in cross-coupling reactions, can be thermally unstable and prone to polymerization, requiring careful handling and storage at low temperatures. nih.gov Furthermore, the conjugated π-system can undergo isomerization under acidic, basic, or thermal conditions, leading to a loss of the required (10Z,12Z) geometry and a decrease in the biological activity of the final product.

ChallengeDescriptionCommon Mitigation Strategies
Stereoselectivity Achieving the specific (10Z,12Z) configuration is difficult, as many reactions favor more stable isomers.Use of stereoselective methods like Wittig reactions with specific salt-free conditions, Z-selective cross-metathesis catalysts, or stereospecific cross-coupling reactions (e.g., Suzuki, Stille). mdpi.comnih.gov
Isomerization The (Z,Z) configuration can isomerize to more stable (E,Z) or (E,E) forms under harsh reaction conditions (heat, acid, base).Employing mild reaction conditions and purification techniques. Careful selection of catalysts and reagents that do not promote isomerization.
Polymerization Precursors like dienyl halides and the final conjugated diene product can be unstable and polymerize. nih.govUse of inhibitors, low-temperature storage, and inert atmospheres during synthesis and storage. nih.gov

Labile Functional Groups: The aldehyde group in (10Z,12Z)-hexadecadienal is highly susceptible to oxidation, reduction, and other nucleophilic attacks. This lability requires careful protection strategies during the synthesis or the introduction of the aldehyde functionality at the final step. Often, the synthesis is carried out to produce the corresponding alcohol, (10Z,12Z)-hexadecadien-1-ol, which is more stable. The alcohol is then oxidized to the desired aldehyde using mild and selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, just before use. This late-stage oxidation prevents the degradation of the sensitive aldehyde group during the multi-step construction of the carbon backbone and the diene system.

Development of Synthetic Standards for Biological and Analytical Research

The development of high-purity synthetic standards of (10Z,12Z)-hexadecadienal is essential for both fundamental research and practical applications in pest management. nih.gov These standards serve as unequivocal reference materials for the identification and quantification of the natural pheromone produced by insects.

In biological research, synthetic standards are crucial for confirming the identity of a pheromone component. The process typically involves comparing the gas chromatography (GC) retention times and mass spectra of the natural insect extract with those of the authenticated synthetic standard. nih.gov Furthermore, these standards are indispensable for dose-response studies in electroantennography (EAG) and for field trials designed to test the attractiveness of specific isomers to male moths. nih.gov Without a pure synthetic standard, it would be impossible to definitively link a specific chemical structure to an observed biological activity.

In the context of pest management, synthetic pheromones are the active ingredients in monitoring traps and mating disruption products. nih.govnih.gov The effectiveness of these tools relies on the chemical purity and isomeric integrity of the synthetic pheromone used. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established criteria for "straight-chain lepidopteran pheromones" (SCLPs), which are synthetic compounds identical or substantially similar to the naturally occurring pheromones. epa.gov The availability of well-characterized synthetic standards allows for the formulation of products with consistent quality and efficacy, ensuring reliable performance in agricultural and forestry settings. epa.gov The creation of group standards for SCLPs in some jurisdictions facilitates the registration and innovation of new pest management solutions by streamlining the regulatory process for these similar compounds.

Application AreaRole of Synthetic StandardKey Analytical/Biological Techniques
Pheromone Identification Serves as a reference to confirm the structure of the natural compound isolated from insects.Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Biological Assays Used to determine the biological activity of specific isomers and blends.Electroantennography (EAG), Single Sensillum Recording (SSR), Wind Tunnel Bioassays, Field Trapping Experiments.
Pest Management Active ingredient in commercial lures for population monitoring and mating disruption products. nih.govQuality control of commercial products via GC to ensure isomeric purity and correct concentration.
Regulatory Approval Required for the registration of new biocontrol products with agencies like the EPA. epa.govSubmission of analytical data demonstrating the identity and purity of the active ingredient.

Ecological and Evolutionary Implications of Pheromone Systems

Diversity of Hexadecadienal Pheromone Components Across Species

Hexadecadienal and its derivatives, including alcohols and acetates, are common components of sex pheromones in numerous insect species, particularly within the order Lepidoptera. nih.govwikipedia.org The specific geometry of the double bonds (isomers) and their position within the carbon chain are critical determinants of biological activity, leading to a wide diversity of pheromone signals across different species. This diversity is illustrated by the varied use of hexadecadienal isomers as key components in species-specific chemical communication channels.

For instance, different geometric isomers of 10,12-hexadecadienal have been identified in various moth species. The elephant hawk-moth, Deilephila elpenor, utilizes (10E, 12E)-10,12-hexadecadienal as a component of its female sex pheromone. lt-wasserthal.de In contrast, the spiny bollworm, Earias insulana, employs (E,E)-10,12-Hexadecadienal as a female-produced pheromone. medchemexpress.com The navel orangeworm moth, Amyelois transitella, uses a blend where (11Z,13Z)-hexadecadienal is a crucial component, requiring its simultaneous presence with other compounds to elicit upwind flight and source location behaviors in males. nih.gov

The structural variation extends beyond the 10,12 position. The sugar cane borer, Diatraea saccharalis, has been found to have all four geometric isomers of 9,11-hexadecadienal in its pheromone glands. acs.org Similarly, various isomers of 2,13- and 3,13-octadecadienals have been identified as pheromone components in clearwing moths of the family Sesiidae. nih.gov This demonstrates that even within the same structural class of compounds, subtle changes in double bond position and configuration create unique chemical signals.

The following table details the use of different hexadecadienal isomers and related compounds as pheromone components in several insect species, highlighting the chemical diversity that underpins this communication system.

SpeciesFamilyPheromone Component(s)
Deilephila elpenor (Elephant hawk-moth)Sphingidae(10E, 12E)-10,12-hexadecadienal
Earias insulana (Spiny bollworm)Noctuidae(E,E)-10,12-Hexadecadienal
Uraba lugens (Gum leaf skeletonizer)Nolidae(10E,12Z)-hexadecadien-1-yl acetate (B1210297), (10E,12Z)-hexadecadien-1-ol
Diatraea saccharalis (Sugar cane borer)Pyralidae9,11-hexadecadienal (four geometric isomers)
Amyelois transitella (Navel orangeworm)Pyralidae(11Z,13Z)-hexadecadienal
Stathmopoda masinissa (Persimmon fruit moth)StathmopodidaeHexadecadien-1-ol (B14476207) and derivatives (acetate, aldehyde)
Macroscelesia japonaSesiidae(2E,13Z)-octadecadienal

Interspecies Chemical Communication and Reproductive Isolation Mechanisms

The specificity of pheromone blends is a primary mechanism for ensuring reproductive isolation among closely related and sympatric species. researchgate.net While some species may share one or more major pheromone components, such as a specific hexadecadienal isomer, differences in the ratios of these components or the presence of unique minor compounds create a species-specific signal. nih.govnih.gov This chemical distinction prevents cross-attraction and hybridization, thereby maintaining species boundaries.

For example, in five species of mirid bugs, all were found to produce mixtures of hexyl butyrate, (E)-2-hexenyl butyrate, and (E)-4-oxo-2-hexenal, but in significantly different ratios. nih.gov Furthermore, the presence of an additional compound, (E)-2-octenyl butyrate, was essential for attracting males of Apolygus lucorum and Taylorilygus apicalis, while it acted as a strong inhibitor for other related species. nih.gov This highlights how minor components can play a crucial role in reproductive isolation.

The concentration of the pheromone can also function as an isolating mechanism. nih.gov Two closely related moth species, Trichoplusia ni and Autographa californica, appear to use the same primary pheromone, cis-7-dodecenyl acetate. However, they are reproductively isolated in part because they utilize different concentrations of this chemical for communication, with traps releasing amounts attractive to one species catching very few of the other. nih.gov

In the case of hexadecadienal-using insects, a blend of components is often necessary for attraction. For the gum leaf skeletonizer, Uraba lugens, a combination of (10E,12Z)-hexadecadien-1-yl acetate and (10E,12Z)-hexadecadien-1-ol was necessary to attract males; adding other minor components found in the gland did not increase trap catches, suggesting the two-component blend is sufficient for species recognition. researchgate.net The specificity of the male's response to a precise blend emitted by a conspecific female is a widespread and effective premating isolating mechanism in moths. nih.gov Any deviation from this specific chemical signature can disrupt the signal and prevent interspecies mating. nih.gov

Evolutionary Trajectories of Pheromone Blends and Receptor Systems

The evolution of species-specific pheromone communication is a dynamic process involving changes in both the chemical signal produced by the sender (female) and the olfactory system of the receiver (male). nih.gov Pheromone signals are generally under strong stabilizing selection because the sender and receiver systems must remain synchronized for successful reproduction. nih.gov However, evolutionary changes do occur, often driven by factors like mutations in biosynthetic pathways or selection pressures to avoid hybridization. bicyclus.se

Studies have shown that even a single gene mutation can result in a dramatically different pheromone blend, providing the raw material for evolutionary change. Research on the moth Heliothis subflexa demonstrated that pheromone components can evolve in response to artificial selection independently of other components in the blend, even when they are biochemically linked. nih.gov This is facilitated by the ability of selection to alter the genetic correlations among different pheromone components, allowing for rapid evolution of the chemical signal. nih.govbiorxiv.org

The evolution of the signal is tightly linked to the evolution of the receptor system. Pheromone receptors (PRs) in the male antennae are key to detecting and discriminating between different pheromone molecules. nih.gov The evolution of these receptors plays a crucial role in speciation. A study of four closely related Helicoverpa species identified functional differentiation in orthologous PRs (OR14b and OR16). nih.gov Specific amino acid substitutions in these receptors were found to determine their binding specificity to different pheromone components, such as Z9-14:Ald and Z9-16:Ald. nih.gov This molecular-level divergence in receptor function contributes directly to the species-specific responses of males and reinforces reproductive isolation.

The biosynthetic pathways that produce pheromones also evolve. These pathways often involve a series of enzymatic steps, including desaturation and chain-shortening of fatty acids. researchgate.net Gene duplication and subsequent divergence of enzymes within these pathways can lead to biochemical innovation and the production of novel pheromone components, providing a route for the evolution of new signaling systems. nih.govnih.gov Therefore, the evolutionary trajectory of a pheromone system is a complex interplay between changes in biosynthetic pathways creating new chemical blends and corresponding adaptations in the neural and receptor machinery responsible for their detection.

Emerging Research Directions

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of moth sex pheromones, including 10Z,12Z-hexadecadienal, is a multi-step enzymatic process. While key enzyme families such as desaturases, reductases, and acetyltransferases have been identified, many specific enzymes and the complex regulatory networks that govern their expression remain unknown. sciopen.com Transcriptome analysis of the pheromone glands of various moth species has been instrumental in identifying candidate genes involved in these biosynthetic pathways. nih.govnih.govresearchgate.net

Future research will focus on the functional characterization of these candidate genes to pinpoint the precise enzymes responsible for each step of this compound synthesis. This involves heterologous expression of these genes in systems like yeast to verify their enzymatic activity. lu.selu.se Furthermore, understanding the regulatory networks, including the role of neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN), is crucial for a complete picture of pheromone production. frontiersin.org Advanced techniques such as CRISPR/Cas9 gene editing are being employed to create pheromone-deficient moth strains, which can help to confirm the function of specific genes in the biosynthetic pathway. lu.se

Table 1: Key Enzyme Classes in Type-I Moth Pheromone Biosynthesis

Enzyme ClassFunction in Pheromone Biosynthesis
Fatty Acyl DesaturaseIntroduces double bonds at specific positions in the fatty acid chain.
Fatty Acyl-CoA ReductaseReduces the fatty acyl-CoA to the corresponding alcohol.
Alcohol OxidaseOxidizes the alcohol to an aldehyde.
AcetyltransferaseAdds an acetyl group to a fatty alcohol to form an acetate (B1210297) ester.

High-Resolution Structural Biology of Pheromone-Receptor Complexes

The remarkable sensitivity and specificity of insect olfaction are rooted in the interaction between pheromone molecules and their cognate receptors on the antennae of the receiving insect. Understanding this interaction at a molecular level requires high-resolution structural information of the pheromone-receptor complexes. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique to determine the structure of membrane proteins like odorant receptors (ORs). nih.govresearchgate.netnih.govresearchgate.net

Recent breakthroughs have provided the first structural insights into the insect olfactory receptor family, including the structure of the obligatory co-receptor Orco. nih.govresearchgate.netfrontiersin.org These structures reveal a novel channel architecture, providing a foundation for understanding how pheromone binding leads to an electrical signal in the neuron. nih.gov Future efforts will be directed at obtaining the structure of a specific pheromone receptor, such as the one for this compound, in complex with its ligand. This will illuminate the precise molecular interactions that confer binding specificity and provide a template for the rational design of agonists or antagonists for pest control.

Advanced Omics Approaches in Pheromone Research

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of insect pheromones. These approaches provide a global view of the molecules and processes occurring within the pheromone glands and sensory neurons.

Transcriptomics: As previously mentioned, transcriptome analysis of pheromone glands has been vital in identifying genes involved in biosynthesis. nih.govnih.govresearchgate.netfrontiersin.org Comparing transcriptomes of males and females, or between different developmental stages, can reveal genes specifically linked to pheromone production and reception.

Proteomics: Proteomic analysis of pheromone glands identifies the proteins that are actually present and active in these tissues. nih.gov This can confirm the expression of biosynthetic enzymes identified at the transcript level and may reveal novel proteins involved in pheromone production, transport, or degradation. Comparative proteomics can highlight differences in protein expression that correlate with pheromone production. mdpi.com

Metabolomics: This approach focuses on identifying and quantifying the small molecules (metabolites) within a biological system. In the context of pheromone research, metabolomics can be used to trace the biosynthetic pathway of this compound by identifying its precursors and intermediates.

Integrating these different omics datasets will provide a comprehensive, systems-level understanding of the biology of this compound, from the genes that code for the biosynthetic machinery to the final pheromone product.

Development of Novel Analytical Platforms for In Vivo Pheromone Profiling

A critical aspect of understanding pheromone communication is the ability to measure the release of these volatile compounds from a living insect in real-time. Traditional methods often involve solvent extraction of pheromone glands, which does not capture the dynamics of pheromone release.

Emerging research is focused on developing novel analytical platforms for in vivo pheromone profiling. This includes the development of highly sensitive biosensors capable of detecting low concentrations of pheromones in the air. nih.govmdpi.comusda.gov These biosensors often utilize insect odorant receptors or derived peptides as the biological sensing element, conferring high specificity for the target pheromone. nih.govsemanticscholar.org Such devices could be used to monitor the calling behavior of female moths and the precise timing and quantity of this compound release in response to various environmental cues. nih.gov These advancements will provide a more accurate and dynamic picture of the chemical communication channel, which is essential for developing effective pest management strategies based on mating disruption or mass trapping. umn.edunih.gov

Q & A

Q. What are the established synthetic routes for 10Z,12Z-Hexadecadienal, and how are they validated?

Methodological Answer: The synthesis typically employs stereoselective methods like the Wittig reaction or cross-coupling strategies. Purification involves column chromatography or distillation, followed by validation using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Researchers should cross-reference spectral data with published libraries to confirm structural integrity .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer: A combination of GC-MS (for volatile compound analysis), Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and high-resolution NMR (¹H and ¹³C) for stereochemical confirmation is essential. Quantification can be achieved via calibration curves using internal standards. Reproducibility requires triplicate measurements and comparison with synthetic standards .

Q. What experimental approaches are used to study the role of this compound in insect communication?

Methodological Answer: Electrophysiological recordings (e.g., electroantennography) assess receptor activation, while wind tunnel experiments evaluate behavioral responses. Researchers must standardize pheromone concentrations and environmental conditions (humidity, temperature) to minimize confounding variables .

Q. How can researchers quantify trace amounts of this compound in environmental samples?

Methodological Answer: Solid-phase extraction (SPE) coupled with GC-MS is preferred for low-concentration detection. Method validation includes spike-recovery tests and limit-of-detection (LOD) calculations. Matrix effects (e.g., soil or plant extracts) must be accounted for using matrix-matched calibration curves .

Q. What are the best practices for replicating synthesis protocols from literature?

Methodological Answer: Document reagent purity, solvent batch details, and reaction conditions (temperature, time, catalysts). Use controlled experiments to isolate variables. Replicate procedures at least three times, and compare yields/purity with original studies. Discrepancies may arise from unrecorded nuances like stirring rates or inert atmosphere quality .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to improve yields?

Methodological Answer: Employ factorial design (e.g., 2³ design) to test variables like solvent polarity, catalyst loading, and reaction temperature. Response surface methodology (RSM) can model interactions between factors. Advanced techniques like flow chemistry may enhance reproducibility. Validate outcomes via chiral HPLC or NOESY NMR .

Q. How should contradictions in reported bioactivity of this compound across studies be addressed?

Methodological Answer: Conduct systematic reviews to identify methodological disparities (e.g., assay type, insect species). Replicate conflicting studies under standardized conditions. Use meta-analysis to quantify variability sources. Controlled experiments isolating variables (e.g., pheromone concentration, delivery method) are critical .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

Methodological Answer: Accelerated stability studies under UV light, varying pH, and temperature can model environmental persistence. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products. Ecotoxicological assays (e.g., Daphnia magna tests) evaluate ecological impacts. Field studies should control for microbial activity and photodegradation .

Q. How can computational models predict the interaction of this compound with insect olfactory receptors?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) model ligand-receptor binding, while molecular dynamics (MD) simulations assess stability. Validate predictions via site-directed mutagenesis of receptor proteins and in vitro binding assays (e.g., fluorescence polarization). Cross-disciplinary collaboration with bioinformatics tools is recommended .

Q. What multi-disciplinary approaches are needed to evaluate the ecological impact of this compound in pest management?

Methodological Answer: Integrate analytical chemistry (for environmental monitoring), entomology (for species-specific effects), and statistical ecology (for population modeling). Field trials should use randomized block designs to assess non-target organism impacts. Long-term studies must account for resistance evolution via genomic sequencing .

Q. Note on Methodological Rigor :

  • For experimental design, quasi-experimental approaches (e.g., pretest-posttest controls) and factorial designs are critical for isolating variables .
  • Data analysis should include error propagation models and uncertainty quantification, particularly in spectroscopic and chromatographic results .
  • Ethical considerations include minimizing ecological disruption during field studies and adhering to chemical safety protocols in synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.